molecular formula C189H154O56 B12389963 Heptakis-(2 3 6-tri-O-benzoyl)--CY

Heptakis-(2 3 6-tri-O-benzoyl)--CY

Cat. No.: B12389963
M. Wt: 3321 g/mol
InChI Key: OPGCGZFLDYWLNO-PSJYIBRFSA-N
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Description

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. This compound is characterized by the substitution of benzoyl groups at the 2, 3, and 6 positions of the glucose units, resulting in a highly hydrophobic molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin typically involves the benzoylation of β-cyclodextrin. The process begins with the activation of β-cyclodextrin using a base such as sodium hydroxide, followed by the addition of benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The resulting product is purified through recrystallization or chromatography to obtain Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin with high purity .

Industrial Production Methods

In an industrial setting, the production of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the benzoylation process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is primarily based on its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of poorly soluble drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin can be compared with other cyclodextrin derivatives such as:

The uniqueness of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin lies in its specific substitution pattern, which imparts distinct hydrophobic properties and makes it suitable for applications requiring strong hydrophobic interactions .

Properties

Molecular Formula

C189H154O56

Molecular Weight

3321 g/mol

IUPAC Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate

InChI

InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,154+,155-,156-,157-,158-,159-,160-,161-,183-,184-,185-,186-,187-,188-,189-/m1/s1

InChI Key

OPGCGZFLDYWLNO-PSJYIBRFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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